molecular formula C12H17ClN2 B8567921 2-(Aminomethyl)-1-(4-chlorobenzyl)pyrrolidine

2-(Aminomethyl)-1-(4-chlorobenzyl)pyrrolidine

Cat. No. B8567921
M. Wt: 224.73 g/mol
InChI Key: ZBIQUHZPSAZOIM-UHFFFAOYSA-N
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Patent
US06362177B1

Procedure details

2-carbamoyl-1-(4-chlorobenzyl)pyrrolidine was dissolved in 1M BH3-THF (9.4 mL) and heated to 70° C. After 16 h and 25 h, additional 0.5 equiv. of 1M BH3-THF were added. After 40 h, 1 N aqueous HCl solution (14 mL) was added and the reaction was heated to reflux for 3 h, 3 N aqueous HCl solution (6 mL) was added and the reaction was heated for an additional 3 h. The reaction mixture was cooled to 25° C., basicified with 4 N aqueous NaOH solution and extracted with CH2Cl2 (4×15 mL). Chromatography (SiO2, 8:1:1 PrOH—H2O—NH4OH) afforded 2-(aminomethyl)-1-(4-chlorobenzyl)pyrrolidine (1.21 g, 86%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:8][CH2:7][CH2:6][N:5]1[CH2:9][C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=1)(=[O:3])[NH2:2].Cl.[OH-:18].[Na+]>B.C1COCC1>[CH2:1]([OH:3])[CH2:4][CH3:8].[OH2:18].[NH4+:2].[OH-:3].[NH2:2][CH2:1][CH:4]1[CH2:8][CH2:7][CH2:6][N:5]1[CH2:9][C:10]1[CH:11]=[CH:12][C:13]([Cl:16])=[CH:14][CH:15]=1 |f:2.3,4.5,6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)C1N(CCC1)CC1=CC=C(C=C1)Cl
Name
Quantity
9.4 mL
Type
solvent
Smiles
B.C1CCOC1
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
B.C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 40 h
Duration
40 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated for an additional 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 25° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (4×15 mL)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(CC)O.O.[NH4+].[OH-]
Name
Type
product
Smiles
NCC1N(CCC1)CC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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